
Luteoliflavan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Luteoliflavan is a tetrahydroxyflavan in which the four hydroxy groups are located at positions 3', 4', 5 and 7. It has a role as a plant metabolite. It derives from a hydride of a (2S)-flavan.
Aplicaciones Científicas De Investigación
1. Plant Pathogen Defense
Luteoliflavan, a flavan 4-ol, has been studied for its role in plant defense mechanisms. It's induced in pome fruits by treatments with prohexadione-calcium, which also reduces the incidence of diseases like fire blight and scab in pome fruit trees. While this compound itself does not have remarkable antimicrobial activity, its precursor, luteoforol, demonstrates significant bactericidal and fungicidal activities. This suggests that this compound plays a role in the broader defense system of plants against pathogens (Spinelli et al., 2005).
2. Neuroprotective Effects
Luteolin, a flavonoid related to this compound, has been researched for its neuroprotective effects. Studies have shown that luteolin can reduce ischemia-reperfusion injury of the spinal cord in rats, suggesting a potential application in treating spinal cord injuries. The neuroprotective effect is attributed to the alleviation of oxidative stress, inflammation, and cell apoptosis, potentially involving the activation of the Nrf2 pathway and inhibition of the NLRP3 inflammasome pathway (Jian Fu et al., 2017).
3. Anti-inflammatory Properties
Luteolin has demonstrated strong anti-inflammatory activity both in vitro and in vivo. The mechanisms include regulation of transcription factors such as STAT3, NF-κB, and AP-1. These findings suggest its potential as an anti-inflammatory drug, though more research is needed to ensure its safety, quality, and efficacy for human use (Aziz, Kim, & Cho, 2018).
4. Anticancer Potential
Research on luteolin has shown it to be effective in inhibiting cancer cell proliferation, metastasis, and angiogenesis. This suggests that luteolin and possibly related compounds like this compound could be developed as anticancer agents. The mechanism is believed to involve the induction of apoptosis and suppression of cell survival pathways such as PI3K/Akt and NF-κB (Lin et al., 2008).
5. Improvement of Bioavailability in Drug Delivery
Luteolin's low solubility and poor oral bioavailability have limited its clinical applications. However, recent advancements in pharmaceuticals have led to the development of formulations like luteolin-loaded ethosomal nanoparticles to improve its solubility and bioavailability. This enhances its therapeutic potential, particularly in the treatment of hepatocellular carcinoma (Elsayed et al., 2021).
Propiedades
Número CAS |
446-06-0 |
|---|---|
Fórmula molecular |
C15H14O5 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
(2S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-5,7-diol |
InChI |
InChI=1S/C15H14O5/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8/h1,3,5-7,14,16-19H,2,4H2/t14-/m0/s1 |
Clave InChI |
GWCPBEMISACTHQ-AWEZNQCLSA-N |
SMILES isomérico |
C1CC2=C(C=C(C=C2O[C@@H]1C3=CC(=C(C=C3)O)O)O)O |
SMILES |
C1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |
SMILES canónico |
C1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



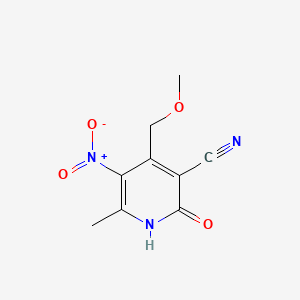
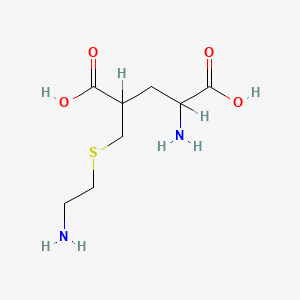
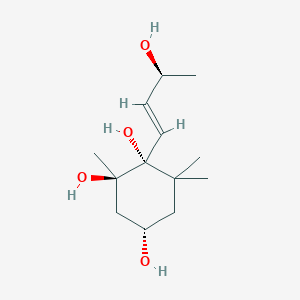

![N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide](/img/structure/B1198670.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[[3-(2-furanylmethyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1198671.png)
![N-[2-(2-ethyl-5-tetrazolyl)phenyl]-4-(1-tetrazolyl)benzamide](/img/structure/B1198674.png)
![5-[(2-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1198677.png)
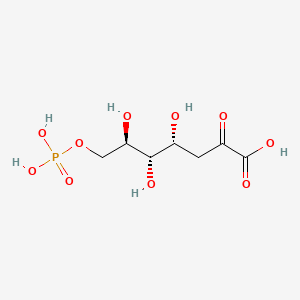
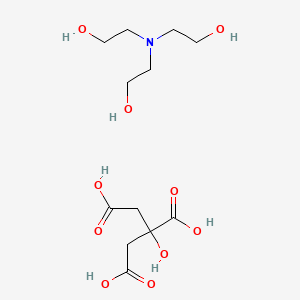

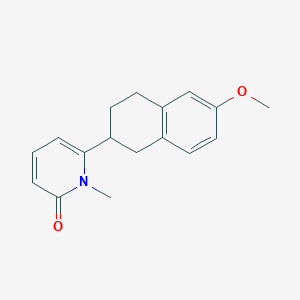
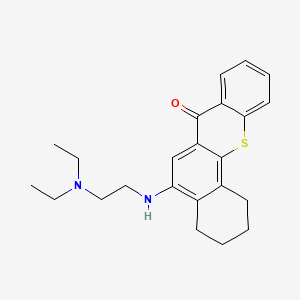
![[(2R,3S,4R,5R)-5-[6-[2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-4-methylpentanoate](/img/structure/B1198687.png)